molecular formula C12H17F2NO2 B12073814 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline

3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline

Cat. No.: B12073814
M. Wt: 245.27 g/mol
InChI Key: CDTOQADAYZVFGG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline is an organic compound characterized by the presence of a difluoromethyl group and an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of organic molecules, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of aniline derivatives. This can be achieved through radical processes or metal-catalyzed reactions. For instance, the difluoromethylation of heterocycles via a radical process has been extensively studied .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: The compound’s fluorinated structure can enhance the binding affinity and selectivity of biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline involves its interaction with specific molecular targets. The presence of the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. This can lead to the modulation of enzyme activity or receptor binding, ultimately affecting cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline
  • 3-(Chloromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline
  • 3-(Bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline

Comparison: Compared to its analogs, 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s metabolic stability and biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H17F2NO2

Molecular Weight

245.27 g/mol

IUPAC Name

3-(difluoromethyl)-4-(2-propan-2-yloxyethoxy)aniline

InChI

InChI=1S/C12H17F2NO2/c1-8(2)16-5-6-17-11-4-3-9(15)7-10(11)12(13)14/h3-4,7-8,12H,5-6,15H2,1-2H3

InChI Key

CDTOQADAYZVFGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC1=C(C=C(C=C1)N)C(F)F

Origin of Product

United States

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